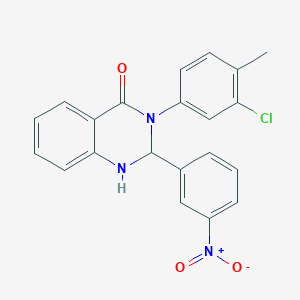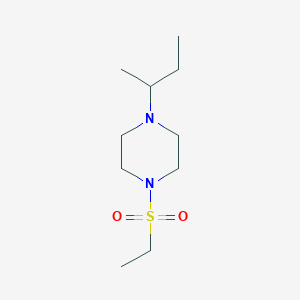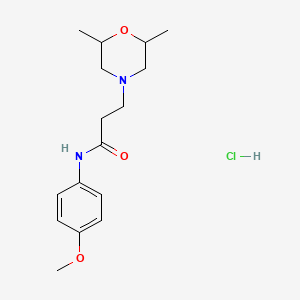![molecular formula C22H29N3O6 B3944522 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid](/img/structure/B3944522.png)
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid
Overview
Description
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethoxy and methoxy groups, as well as a pyridinylmethyl group. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions:
Pyridinylmethyl Substitution: This step may involve the reaction of the piperazine intermediate with pyridine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction Modulation: Affecting signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
- 1-[(3-Ethoxy-4-ethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
- 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The combination of ethoxy and methoxy groups, along with the pyridinylmethyl substitution, makes it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.C2H2O4/c1-3-25-20-13-17(6-7-19(20)24-2)15-22-9-11-23(12-10-22)16-18-5-4-8-21-14-18;3-1(4)2(5)6/h4-8,13-14H,3,9-12,15-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRXRPTCGASOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 6-ETHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3944442.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B3944443.png)

![N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,10,12-pentaen-17-yl)pyridine-4-carboxamide](/img/structure/B3944469.png)
![N-[(4-methoxyphenyl)methyl]-1-(5-oxopyrrolidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B3944471.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3944478.png)

![N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B3944501.png)
![(2-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3944512.png)


![N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3944539.png)
![1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3944546.png)
![N,N-DIMETHYL-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE](/img/structure/B3944555.png)
